molecular formula C11H9FN2O3 B3328568 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 485798-67-2

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3328568
CAS No.: 485798-67-2
M. Wt: 236.2 g/mol
InChI Key: ZJQHIEFMHVCCBN-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a high-purity chemical intermediate designed for pharmaceutical research and development, particularly in the design of novel anti-inflammatory and anticancer agents. This compound features a pyrazole heterocycle core, a scaffold renowned in medicinal chemistry for its planar, electron-rich structure that facilitates target-specific binding and versatile chemical modification . The strategic incorporation of both a fluorine atom and a methoxy group on the phenyl ring is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for optimizing drug-like characteristics and bioavailability . This carboxylic acid-functionalized pyrazole serves as a key building block for the synthesis of more complex drug candidates. Its primary research value lies in its potential as a precursor for carboxamide derivatives, which can be designed to act as potent and selective enzyme inhibitors . Scientific literature indicates that structurally related trifluoromethyl–pyrazole–carboxamide analogues have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, with some derivatives exhibiting promising selectivity profiles that could lead to safer anti-inflammatory agents with reduced gastrointestinal toxicity . Furthermore, the pyrazole scaffold is found in compounds investigated for targeting metalloproteinases like meprin α, which are implicated in conditions such as cancer, fibrosis, and Alzheimer's disease . Researchers can utilize this compound to explore its integration into larger molecular architectures, studying its mechanism of action through molecular docking and in vitro assays to develop new therapeutic leads for inflammatory disorders, oncology, and other disease areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10-3-2-6(4-7(10)12)8-5-9(11(15)16)14-13-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQHIEFMHVCCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoro-Methoxy Phenyl Intermediate: The synthesis begins with the preparation of 3-fluoro-4-methoxyphenylacetic acid from 3-fluoro-4-methoxyphenylacetonitrile.

    Cyclization to Pyrazole: The intermediate is then subjected to cyclization reactions to form the pyrazole ring. This can be achieved through the reaction with hydrazine derivatives under appropriate conditions.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in medicinal chemistry include:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound may act as an inhibitor of specific enzymes involved in cancer progression.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs.
  • Antimicrobial Properties : Studies have shown that compounds with similar structural frameworks can possess antimicrobial activities. This compound may be explored for its efficacy against various pathogens.

Case Studies

  • Anticancer Research : A study demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer cell proliferation. The unique substitution on the phenyl ring of this compound may enhance its potency against certain cancer types.
  • Anti-inflammatory Studies : Research indicated that similar compounds could reduce inflammatory markers in animal models, suggesting that this compound may have similar effects.

Agricultural Chemistry Applications

In agricultural chemistry, the potential applications of this compound include:

  • Development of Pesticides : The structural characteristics of this compound may lend themselves to creating new pesticides or herbicides, targeting specific pests while minimizing environmental impact.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. Techniques employed include:

  • Molecular Docking : This computational method predicts how the compound interacts with target proteins, providing insights into its potential efficacy.
  • In Vitro Assays : Laboratory tests are conducted to assess the biological activity of the compound against specific targets, confirming its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methoxy group can enhance its binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxyphenylacetic acid
  • (4-fluoro-3-methoxyphenyl)boronic acid

Comparison

Compared to similar compounds, 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the pyrazole ring and the carboxylic acid group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 485798-67-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including studies on its anticancer, antibacterial, and enzyme inhibitory properties.

  • Molecular Formula : C11H9FN2O3
  • Molecular Weight : 232.2 g/mol
  • Structure : The compound features a pyrazole ring substituted with a fluoro and methoxy group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
A54926.00Inhibition of proliferation
HepG217.82Cytotoxic effects

In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer (MCF7) and liver cancer (HepG2) cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition

Enzyme inhibition studies have revealed that pyrazole derivatives can serve as effective inhibitors for various targets. For instance, compounds with similar structures have shown promising results as inhibitors of cyclooxygenase (COX) and other enzymes involved in inflammatory pathways:

Enzyme Target IC50 (nM)
COX-250.2
p38 MAPK53

The inhibition of these enzymes could contribute to the compound's anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

  • Antitumor Activity : A study reported that pyrazole derivatives, including those similar to this compound, exhibited significant growth inhibition in multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Molecular Modeling Studies : Molecular docking studies suggested that the specific substitutions on the pyrazole ring enhance binding affinity to target proteins involved in cancer progression, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, and how can substituent effects be optimized?

  • Methodology : Cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with substituted hydrazines is a common approach for pyrazole cores . For the 3-fluoro-4-methoxyphenyl moiety, introduce fluorine via electrophilic fluorination or Suzuki coupling with pre-fluorinated aryl boronic acids. Post-synthetic hydrolysis of ester intermediates (e.g., using NaOH/EtOH) yields the carboxylic acid . Optimize reaction conditions (temperature, catalyst) to enhance regioselectivity and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl group) and pyrazole protons (δ 7.0–8.5 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm) .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀FN₂O₃).

Q. What purification strategies are recommended for isolating this compound?

  • Methodology : Column chromatography with silica gel (eluent: EtOAc/hexane gradient) removes unreacted precursors. Recrystallization from ethanol/water improves purity. Monitor via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and bioactivity?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect increases acidity of the carboxylic group and alters π-π stacking in receptor binding. Compare bioactivity (e.g., enzyme inhibition) with non-fluorinated analogs .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

  • Methodology : Use single-crystal X-ray diffraction (SHELXL/SHELXS ) to determine bond lengths/angles. Fluorine’s position on the phenyl ring can induce torsional strain, affecting molecular packing. Refinement against high-resolution data (R-factor < 0.05) ensures accuracy .

Q. How can contradictory spectral or bioactivity data be analyzed?

  • Methodology :

  • Purity Check : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.
  • Tautomerism : Investigate pyrazole ring tautomerism (1H vs. 2H forms) via variable-temperature NMR .
  • Biological Assays : Replicate assays under controlled conditions (pH, solvent) to isolate substituent-specific effects .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • Methodology : Apply QSAR models (e.g., SwissADME) to estimate logP (~1.5–2.5), solubility, and metabolic stability. Fluorine enhances membrane permeability but may reduce hepatic clearance .

Methodological Notes

  • Synthetic Optimization : Replace DMF-DMA with fluorinated analogs for direct fluorine incorporation .
  • Safety : Handle fluorine-containing intermediates in fume hoods; use PPE due to potential toxicity (refer to SDS guidelines ).
  • Data Reproducibility : Archive raw spectral/assay data in open-access repositories (e.g., Zenodo) for peer validation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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3-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

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